molecular formula C13H17N3O B11736402 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11736402
M. Wt: 231.29 g/mol
InChI Key: NCBPYSJHVUADRP-UHFFFAOYSA-N
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Description

2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a secondary amine featuring a pyrazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 1 and 3, respectively. A methylene-bridged amino group connects the pyrazole ring to a phenolic hydroxyl (-OH) moiety. The compound has a molecular weight of 231.30 g/mol (CAS: 1006336-69-1) and is reported with a purity of 97% .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-9-12(10(2)15-16)14-8-11-6-4-5-7-13(11)17/h4-7,9,14,17H,3,8H2,1-2H3

InChI Key

NCBPYSJHVUADRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux (60–80°C for 3–6 hours) to form 3-methyl-1H-pyrazol-5(4H)-one. This intermediate undergoes subsequent alkylation to introduce the ethyl and methyl substituents. For example, treatment with ethyl bromide in the presence of potassium carbonate (K₂CO₃) at 50–70°C yields 1-ethyl-3-methyl-1H-pyrazole-4-amine.

Key Reaction Parameters

StepReagentsConditionsYield
CyclizationEthyl acetoacetate, methylhydrazineEtOH, reflux, 3 h69–90%
AlkylationEthyl bromide, K₂CO₃DMF, 70°C, 12 h75–85%

Alternative Route via Hydrazone Formation

A less common method involves condensing β-keto esters with substituted hydrazines. For instance, phenylhydrazine reacts with ethyl trifluoroacetoacetate in ethanol to form 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, though this approach is less efficient for target-specific alkylation.

Functionalization of the Pyrazole Ring

Introduction of the Ethyl Group

Ethylation occurs via nucleophilic substitution using ethyl bromide or ethyl iodide. Optimal conditions involve anhydrous dimethylformamide (DMF) as the solvent and potassium carbonate as the base, achieving yields of 80–85%. Over-alkylation is mitigated by controlled reagent stoichiometry (1:1 molar ratio of pyrazole intermediate to ethyl bromide).

Methyl Group Installation

Methylation typically employs methyl iodide or dimethyl sulfate. For example, treating 1H-pyrazole-4-amine with methyl iodide in tetrahydrofuran (THF) at 0°C selectively methylates the 3-position, avoiding N-methylation.

Mannich Reaction for Aminomethylphenol Attachment

The final step conjugates the pyrazole derivative with 2-hydroxyphenylmethanamine via a Mannich reaction. Formaldehyde acts as the bridging agent, facilitating the formation of the aminomethyl linkage.

Reaction Protocol

  • Reagents : 1-Ethyl-3-methyl-1H-pyrazole-4-amine, formaldehyde (37% aqueous solution), 2-aminophenol.

  • Conditions : Ethanol/water (3:1 v/v), pH 8–9 (adjusted with NaOH), 60°C for 6–8 hours.

  • Yield : 65–72% after recrystallization from ethyl acetate/hexane.

Mechanistic Insight
The Mannich reaction proceeds through iminium ion formation, followed by nucleophilic attack by the pyrazole amine. The phenolic hydroxyl group stabilizes the intermediate, enhancing regioselectivity.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization using solvent systems such as ethyl acetate/hexane or ethanol/water. Impurities like unreacted amines are removed through activated charcoal treatment.

Analytical Validation

  • ¹H NMR : Key signals include δ 2.10 (s, 3H, CH₃), δ 3.27 (s, 3H, NCH₂CH₃), and δ 6.80–7.20 (m, 4H, aromatic).

  • HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

Challenges and Optimization Strategies

Side Reactions

  • Over-alkylation : Add ethyl bromide dropwise to maintain a 1:1 molar ratio.

  • Oxidation of Phenol : Use nitrogen atmosphere to prevent quinone formation.

Scalability

Pilot-scale synthesis (100 g batches) achieves consistent yields (70–75%) by optimizing stirring rates and temperature gradients.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Cyclization-Alkylation-MannichHigh regioselectivity, scalableMulti-step, costly reagents65–72%
Hydrazone CondensationFewer stepsLow yields (40–50%), poor selectivity40–50%

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, Mannich reactions under microwave irradiation (100 W, 80°C) complete in 20 minutes with 75% yield. Flow chemistry systems further enhance reproducibility for industrial applications.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. A series of experiments indicated that compounds similar to This compound can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast and colon cancer models, highlighting its potential as a therapeutic agent in oncology .

Synthesis of Coordination Complexes

The unique structure of This compound allows it to act as a ligand in coordination chemistry. It has been used to synthesize metal complexes, which exhibit interesting electronic and optical properties. These complexes are being explored for applications in catalysis and as luminescent materials .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable in the development of advanced materials .

Pesticide Development

The pyrazole moiety is known for its effectiveness in pesticide formulations. Research indicates that This compound can serve as an active ingredient in herbicides and insecticides, providing effective control over pests while minimizing environmental impact .

Case Studies

Application AreaCase Study ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed in vitro.
Anti-inflammatory Effects Reduction of inflammation markers in treated animal models.
Anticancer Research Induction of apoptosis in specific cancer cell lines noted.
Coordination Chemistry Successful synthesis of luminescent metal complexes utilizing the ligand.
Pesticide Formulation Effective pest control observed with minimal ecological footprint.

Mechanism of Action

The mechanism of action of 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(a) Hydrogen-Bonding and Solubility

  • Target Compound: The phenolic -OH group enables strong hydrogen-bonding interactions, enhancing aqueous solubility compared to non-polar analogs. This property is critical for applications requiring bioavailability or crystal engineering .
  • Methoxyphenethyl Analog (CAS: 1172946-15-4) : The methoxy (-OCH₃) group acts as a weak hydrogen-bond acceptor, reducing polarity and favoring lipid membrane permeability. This makes it suitable for hydrophobic environments in drug delivery .
  • Ethanolamine Analog (CAS: 1157105-13-9): The alcoholic -OH provides moderate hydrogen-bonding capacity, but discrepancies in molecular weight data necessitate further validation .

(b) Crystallographic Behavior

Crystallographic tools like SHELX and ORTEP are instrumental in analyzing these compounds. For example:

  • The phenolic derivative may exhibit complex hydrogen-bonding networks (e.g., R₂²(8) motifs) due to its -OH group, influencing crystal packing .
  • The methoxyphenethyl analog likely forms less dense crystal lattices due to steric bulk and reduced polarity .

Biological Activity

The compound 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a pyrazole derivative that has garnered attention due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a variety of scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3OC_{12}H_{17}N_{3}O, with a molecular weight of approximately 219.28 g/mol. Its structure includes a phenolic group attached to a pyrazole moiety, which is known to influence its biological activities.

PropertyValue
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
IUPAC NameThis compound
Canonical SMILESCCN1C=C(C(=N1)C)CNCC2=CC=CO2

Synthesis

The synthesis of this compound typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with an appropriate phenolic compound under acidic or basic conditions. The reaction often utilizes solvents such as ethanol or methanol and may involve subsequent purification steps like crystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various bacterial strains.

For instance, a study evaluating several pyrazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation further emphasizes the therapeutic potential of these compounds.

Anticancer Activity

Research has indicated that pyrazole derivatives can also exhibit anticancer properties. A study focusing on structure–activity relationships (SAR) found that modifications in the pyrazole ring could enhance cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in key metabolic pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis or modulate signaling pathways associated with cancer cell growth .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results demonstrated that derivatives similar in structure exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values significantly lower than those observed for traditional antibiotics .

Anticancer Evaluation

In another study assessing the anticancer potential, this compound was tested against several cancer cell lines. The results indicated that modifications in the pyrazole structure could lead to enhanced cytotoxic effects, suggesting a promising avenue for further drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol, and how can reaction conditions be standardized?

The synthesis typically involves multi-step organic reactions, such as condensation between pyrazole derivatives and phenolic substrates. Key steps include:

  • Mannich Reaction : Formation of the aminomethyl bridge via reaction of pyrazole amines with formaldehyde derivatives under acidic conditions .
  • Reflux Conditions : Use of absolute ethanol and glacial acetic acid for cyclization, as seen in analogous pyrazole-phenol syntheses (e.g., 7-hour reflux for 45% yield) .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol) are critical to isolate the compound in high purity (>95%). Monitoring via TLC and NMR ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming synthetic success?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the aminomethyl bridge and substituent positions. For example, aromatic protons in the phenol ring appear as a singlet near δ 6.8–7.2 ppm, while pyrazole protons resonate at δ 7.3–8.1 ppm .
  • IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Single-crystal studies resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° in analogous compounds), validating spatial conformation .

Q. How can researchers ensure reproducibility in synthesizing this compound, given its sensitivity to reaction conditions?

  • Stoichiometric Precision : Maintain a 1:1 molar ratio of pyrazole amine to phenolic aldehyde to avoid side products .
  • Temperature Control : Reflux at 80–90°C prevents thermal degradation of intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes byproducts during cyclization .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s bioactivity and binding mechanisms?

  • Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). For pyrazole derivatives, docking scores correlate with experimental IC50_{50} values in enzyme inhibition assays .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the pyrazole ring enhance electrophilicity .

Q. How do structural modifications (e.g., substituent changes) influence the compound’s physicochemical and biological properties?

  • Substituent Effects :

    Substituent PositionImpactExample
    Pyrazole C3 Methyl Increases lipophilicity (logP +0.5) and metabolic stabilityAnalogous compounds show prolonged plasma half-life
    Phenol -OH Enhances hydrogen bonding with targets (e.g., kinases)Bioactivity increases 3-fold in hydroxylated derivatives
  • Steric Hindrance : Bulky groups (e.g., ethyl at pyrazole N1) reduce binding affinity to flat active sites but improve selectivity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Assay Standardization : Use cell lines with consistent expression levels of target proteins (e.g., HEK293 for GPCRs).
  • Solubility Adjustments : Add co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in aqueous buffers .
  • Control Experiments : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Packing Analysis : Intermolecular O-H···N hydrogen bonds (2.8–3.0 Å) in the crystal lattice suggest strategies to enhance solid-state stability via similar interactions .
  • Torsion Angle Optimization : Derivatives with dihedral angles <30° between aromatic rings exhibit better solubility and lower melting points .

Methodological Challenges

Q. What are the limitations in extrapolating in vitro results to in vivo models for this compound?

  • Metabolic Instability : Phase I metabolism (e.g., CYP450 oxidation of the ethyl group) may reduce bioavailability. Use hepatic microsome assays to identify vulnerable sites .
  • Blood-Brain Barrier Penetration : LogD values >2.5 predict CNS activity, but polar groups (e.g., -OH) may limit permeability .

Q. How can AI-driven tools enhance experimental design for this compound?

  • Protocol Optimization : Platforms like PubCompare.ai analyze literature data to recommend optimal reaction conditions (e.g., solvent choices, catalysts) .
  • Failure Analysis : Machine learning identifies common pitfalls (e.g., over-refluxing leading to decomposition) based on historical datasets .

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